
N-(1-Ethylpropyl)(phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethylpropyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C17H25NO . Its molecular weight is 259.39 .
Molecular Structure Analysis
The molecular structure of N-(1-Ethylpropyl)(phenylcyclopentyl)formamide consists of 17 carbon atoms, 25 hydrogen atoms, and 1 nitrogen atom . For more detailed structural information, it would be best to refer to the MOL file mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1-Ethylpropyl)(phenylcyclopentyl)formamide, such as its melting point, boiling point, and density, are not specified in the search results . For comprehensive information, it would be best to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Safety and Hazards
The safety data sheet for a related compound, formamide, indicates that it is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It’s important to note that these hazards may not directly apply to N-(1-Ethylpropyl)(phenylcyclopentyl)formamide, and specific safety data should be sought for this compound.
Propriétés
IUPAC Name |
N-pentan-3-yl-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-15(4-2)18-16(19)17(12-8-9-13-17)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDAMNPMXLBTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethylpropyl)(phenylcyclopentyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

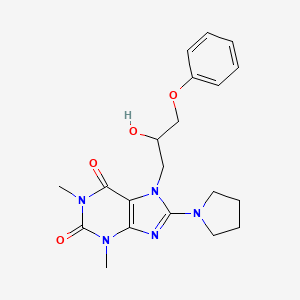
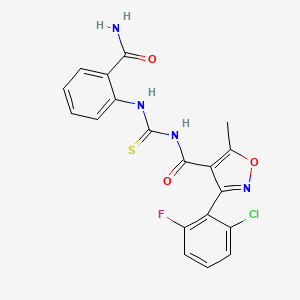
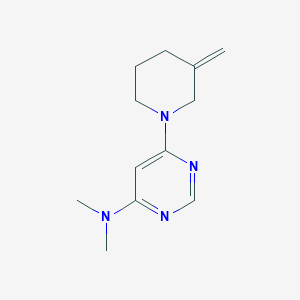

![2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2681817.png)
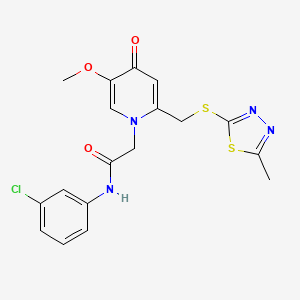
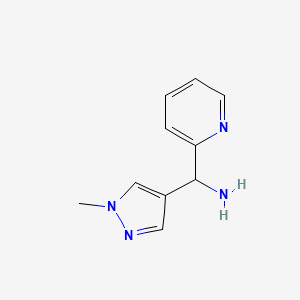
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)
![(aR)-2,6-Diphenyl-4-(trifluoromethylsulfonylamino)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide](/img/structure/B2681822.png)

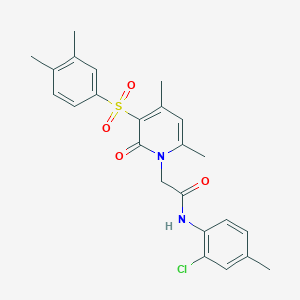
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2681828.png)
![2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681829.png)
![Allyl 5-(2,5-dimethoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2681832.png)